molecular formula C8H7F3N2O2 B7857274 N-(2-Oxo-5-(trifluoromethyl)-1,2-dihydropyridin-3-yl)acetamide

N-(2-Oxo-5-(trifluoromethyl)-1,2-dihydropyridin-3-yl)acetamide

Cat. No.: B7857274
M. Wt: 220.15 g/mol
InChI Key: SEXUKPGDELONHT-UHFFFAOYSA-N
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Description

N-(2-Oxo-5-(trifluoromethyl)-1,2-dihydropyridin-3-yl)acetamide (CAS RN: 1961206-09-6) is a high-purity chemical compound with a molecular formula of C8H7F3N2O2 and a molecular weight of 220.15, supplied for research applications . This acetamide derivative features a 2-oxo-1,2-dihydropyridin core scaffold, a structure recognized for its relevance in medicinal chemistry. Compounds based on the pyridin-2(1H)-one heterocycle are of significant research interest as building blocks for the development of protease inhibitors . Recent scientific literature highlights that similar lactam structures are utilized in the synthesis of advanced azapeptide inhibitors, which have shown potent activity against viral main proteases (Mpro), such as that of SARS-CoV-2 . This suggests its potential utility as a key intermediate in the design and synthesis of novel antiviral agents, particularly for targeting conserved viral enzymes. The presence of the trifluoromethyl group is known to influence the molecule's electronic properties, metabolic stability, and binding affinity, making it a valuable fragment for structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle the material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-[2-oxo-5-(trifluoromethyl)-1H-pyridin-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O2/c1-4(14)13-6-2-5(8(9,10)11)3-12-7(6)15/h2-3H,1H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEXUKPGDELONHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CNC1=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2-Oxo-5-(trifluoromethyl)-1,2-dihydropyridin-3-yl)acetamide involves several steps. One common method includes the reaction of 3-amino-2-hydroxy-5-(trifluoromethyl)pyridine with acetic anhydride under controlled conditions . The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

N-(2-Oxo-5-(trifluoromethyl)-1,2-dihydropyridin-3-yl)acetamide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or toluene . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

1. Antimicrobial Activity
Research has indicated that compounds similar to N-(2-Oxo-5-(trifluoromethyl)-1,2-dihydropyridin-3-yl)acetamide exhibit significant antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics. The trifluoromethyl group enhances lipophilicity, which may improve membrane permeability and efficacy against resistant strains .

2. Anti-inflammatory Properties
Compounds containing the dihydropyridine moiety have been studied for their anti-inflammatory effects. This compound has demonstrated potential in reducing inflammation markers in vitro and in vivo, suggesting its use in treating inflammatory diseases such as arthritis .

3. Neurological Applications
The structural features of this compound indicate potential neuroprotective effects. Preliminary studies have suggested that it may offer protective benefits against neurodegenerative diseases by modulating neuroinflammatory pathways and reducing oxidative stress . Further research is required to explore its efficacy in clinical settings.

Agricultural Science

1. Herbicidal Activity
Research into the herbicidal properties of this compound has shown promising results. Its ability to inhibit specific enzyme pathways in plants can lead to effective weed control without harming crops. This selectivity is crucial for developing sustainable agricultural practices .

2. Plant Growth Regulation
Studies have indicated that this compound can act as a plant growth regulator, promoting root development and enhancing overall plant vigor under stress conditions. This application could be particularly beneficial in improving crop yields in adverse environmental conditions .

Materials Science

1. Polymer Chemistry
The unique chemical structure of this compound allows for its incorporation into polymer matrices as a functional additive. Research has suggested that it can enhance the thermal stability and mechanical properties of polymers, making them suitable for high-performance applications .

2. Coatings and Adhesives
Due to its chemical stability and resistance to environmental degradation, this compound is being explored as a component in coatings and adhesives. Its incorporation can improve adhesion properties and durability of materials exposed to harsh conditions .

Case Studies

Application AreaStudy ReferenceFindings
Antimicrobial Activity Effective against multiple bacterial strains; potential antibiotic candidate.
Anti-inflammatory Significant reduction in inflammation markers; potential treatment for arthritis.
Neurological Protection Modulates neuroinflammation; potential for neurodegenerative disease treatment.
Herbicidal Activity Selective inhibition of weed growth; sustainable agricultural application.
Plant Growth Regulation Enhanced root development under stress; improved crop yields observed.
Polymer Chemistry Improved thermal stability and mechanical properties of polymers.
Coatings and Adhesives Enhanced adhesion properties; durable under harsh environmental conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(2-Oxo-5-(trifluoromethyl)-1,2-dihydropyridin-3-yl)acetamide with structurally or functionally related acetamide derivatives, based on molecular features, pharmacological activity, and synthetic pathways:

Compound Name Core Structure Substituents/Modifications Therapeutic Use Key Features
This compound 1,2-Dihydropyridinone -CF₃ at position 5; acetamide at position 3 Undocumented (research phase) Enhanced metabolic stability due to -CF₃; potential enzyme inhibition
Goxalapladib (CAS-412950-27-7) 1,8-Naphthyridine -CF₃ on biphenyl; 2-methoxyethyl-piperidine; difluorophenyl-ethyl Atherosclerosis treatment Targets lipoprotein-associated phospholipase A2 (Lp-PLA2); Phase II clinical trials
2-[[4-amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(m-tolyl)acetamide 1,2,4-Triazole-pyridine hybrid Sulfanyl linker; m-tolyl acetamide Anticancer/antimicrobial (preclinical) Broad-spectrum activity; improved solubility via sulfanyl group
2-[[4-amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chlorophenyl)acetamide 1,2,4-Triazole-pyridine hybrid Sulfanyl linker; 3-chlorophenyl acetamide Antimicrobial (preclinical) Enhanced halogen bonding for target interaction; moderate cytotoxicity

Structural and Functional Analysis

Core Heterocycle Differences: The dihydropyridinone core in the target compound offers partial aromaticity, influencing electron distribution and reactivity compared to fully aromatic naphthyridine (Goxalapladib) or triazole-pyridine hybrids . Goxalapladib’s 1,8-naphthyridine system enables planar stacking interactions with enzymes, critical for its anti-atherosclerotic activity .

Substituent Effects :

  • The trifluoromethyl group in both the target compound and Goxalapladib improves membrane permeability and resistance to oxidative metabolism. However, Goxalapladib’s additional biphenyl and piperidine groups enhance target selectivity for Lp-PLA2 .
  • Sulfanyl-linked triazole-pyridine analogs () prioritize hydrogen bonding and halogen interactions (e.g., Cl in 3-chlorophenyl), favoring antimicrobial over metabolic applications.

Pharmacological Profiles: Goxalapladib: Demonstrated efficacy in reducing atherosclerotic plaque inflammation via Lp-PLA2 inhibition . Triazole-pyridine analogs: Exhibit moderate cytotoxicity and antimicrobial activity, though clinical translation remains unverified.

Synthetic Accessibility: The dihydropyridinone core is synthesized via cyclization of β-ketoamides, whereas naphthyridine derivatives require multi-step coupling reactions, increasing complexity . Triazole-pyridine hybrids are synthesized via click chemistry, enabling rapid diversification .

Research Implications and Gaps

  • Target Compound : Further studies using SHELX-based crystallography could clarify binding modes with biological targets.
  • Comparative Limitations : Direct pharmacological data for the target compound are absent; inferences rely on structural analogs.
  • Opportunities : Hybridization with triazole or naphthyridine moieties may yield dual-action therapeutics.

Biological Activity

N-(2-Oxo-5-(trifluoromethyl)-1,2-dihydropyridin-3-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anticancer effects, antioxidant activity, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

  • Molecular Formula : C10_{10}H7_{7}F3_{3}N2_{2}O
  • IUPAC Name : this compound
  • CAS Number : 1961206-09-6

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

  • Cell Lines Tested :
    • A549 (lung adenocarcinoma)
    • MCF7 (breast cancer)

The IC50_{50} values for these cell lines were reported to be 22.09 µg/mL for A549 and 6.40 µg/mL for MCF7, indicating a promising profile compared to standard chemotherapeutics .

The mechanism by which this compound exerts its anticancer effects involves the induction of apoptosis through the activation of caspases. Studies have shown that the compound enhances the activity of caspases 3 and 9 in treated cells, suggesting a pathway for programmed cell death .

Antioxidant Activity

In addition to its anticancer properties, this compound has been evaluated for its antioxidant capabilities. The antioxidant activity was assessed using various assays including:

  • DPPH radical scavenging
  • Hydrogen peroxide scavenging
  • Total antioxidant capacity (TAC)

Results indicated that this compound exhibits significant antioxidant activity, which may contribute to its protective effects against oxidative stress in cells .

Case Studies and Research Findings

StudyCell LineIC50_{50} (µg/mL)Mechanism
Study 1A549 (Lung adenocarcinoma)22.09Caspase activation
Study 2MCF7 (Breast cancer)6.40Apoptosis induction
Study 3Various cancer linesNot specifiedAntioxidant activity via DPPH scavenging

Q & A

Basic: What are the recommended synthetic routes for N-(2-Oxo-5-(trifluoromethyl)-1,2-dihydropyridin-3-yl)acetamide?

Methodological Answer:
A common approach involves condensation reactions between substituted pyridine precursors and acetamide derivatives. For example, refluxing 5-(trifluoromethyl)-1,2-dihydropyridin-2-one with chloroacetyl chloride in the presence of triethylamine (as a base) under inert atmosphere (e.g., nitrogen) for 4–6 hours, followed by purification via recrystallization (e.g., using pet-ether or acetonitrile) . Monitoring reaction progress via TLC (thin-layer chromatography) is critical to optimize yield and purity.

Basic: How can the structure of this compound be validated post-synthesis?

Methodological Answer:
Combined spectroscopic and crystallographic methods are essential:

  • NMR spectroscopy (¹H/¹³C): Confirm the presence of the trifluoromethyl group (δ ~110–120 ppm in ¹³C NMR) and acetamide protons (δ ~2.0–2.2 ppm for CH₃, δ ~8–10 ppm for NH) .
  • X-ray crystallography : Use SHELXL for refinement to resolve ambiguities in dihydropyridinone ring conformation and acetamide orientation .
  • Mass spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ expected at m/z ~265.07).

Basic: What preliminary assays are recommended to assess its biological activity?

Methodological Answer:

  • Enzyme inhibition assays : Test against kinases or hydrolases using fluorogenic substrates (e.g., ATPase activity measured via malachite green assay). The trifluoromethyl group may enhance binding to hydrophobic pockets .
  • Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs) with IC₅₀ determination.
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to identify baseline toxicity .

Advanced: How can synthesis be optimized to improve yield and purity?

Methodological Answer:

  • Solvent selection : Replace triethylamine with DIPEA (diisopropylethylamine) in acetonitrile to reduce side reactions .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes at 100°C) while maintaining >90% purity .
  • Column chromatography : Use silica gel with gradient elution (hexane:ethyl acetate) to isolate minor impurities .

Advanced: What computational strategies predict structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Molecular docking (AutoDock/Vina) : Model interactions with target proteins (e.g., CDK2 or PTPN2) using PubChem-derived 3D structures . Focus on the trifluoromethyl group’s role in hydrophobic interactions.
  • DFT calculations : Analyze electron density maps (e.g., at B3LYP/6-31G* level) to assess stability of the dihydropyridinone ring .
  • QSAR modeling : Corrogate substituent effects (e.g., trifluoromethyl vs. methyl) on bioactivity using datasets from similar acetamide derivatives .

Advanced: How to resolve discrepancies between spectroscopic and crystallographic data?

Methodological Answer:

  • Dynamic NMR : Probe temperature-dependent conformational changes in solution (e.g., ring puckering in dihydropyridinone) .
  • Multi-temperature crystallography : Collect data at 100 K and 298 K to identify flexible regions (e.g., acetamide side chain) .
  • Cross-validation : Compare IR spectra (e.g., C=O stretching at ~1680–1700 cm⁻¹) with crystallographic bond lengths .

Advanced: What strategies enhance pharmacokinetic properties (e.g., solubility, bioavailability)?

Methodological Answer:

  • Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) at the acetamide NH to improve aqueous solubility .
  • Co-crystallization : Use co-formers (e.g., succinic acid) to stabilize the amorphous phase and enhance dissolution rates .
  • Lipid nanoparticle encapsulation : Optimize for oral delivery by testing in vivo bioavailability in rodent models .

Advanced: How to evaluate in vitro and in vivo toxicity for this compound?

Methodological Answer:

  • In vitro :
    • hERG assay : Screen for cardiac toxicity using patch-clamp electrophysiology.
    • Ames test : Assess mutagenicity in Salmonella strains TA98/TA100 .
  • In vivo :
    • Acute toxicity (OECD 423) : Administer escalating doses (10–1000 mg/kg) to rats, monitoring liver/kidney biomarkers (ALT, creatinine) .
    • Genotoxicity : Comet assay on bone marrow cells post 28-day exposure .

Advanced: What analytical methods validate purity for publication-quality data?

Methodological Answer:

  • HPLC-DAD/MS : Use a C18 column (5 µm, 250 mm × 4.6 mm) with isocratic elution (acetonitrile:water 70:30, 0.1% formic acid). Purity ≥95% required for biological studies .
  • Elemental analysis : Confirm C, H, N content within ±0.4% of theoretical values .
  • Karl Fischer titration : Ensure water content <0.5% for hygroscopic samples .

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